molecular formula C17H16O3 B8447290 6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

Cat. No. B8447290
M. Wt: 268.31 g/mol
InChI Key: AFSZRUVIZQDDSQ-UHFFFAOYSA-N
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Patent
US08106087B2

Procedure details

To a solution of 6-(benzyloxy)benzofuran-3(2H)-one (Adams, J. L., et al., J. Med. Chem. (1996), 39(26):5035-46) (1.60 g, 6.67 mmol) in DMF (50.0 mL) were added sodium hydride (0.59 g, 14.7 mmol) and iodomethane (1.46 mL, 23.3 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h and quenched with saturated ammonium chloride (50.0 mL). The aqueous mixture was extracted with ethyl acetate (3×50.0 mL). The combined organic layers was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/10) to give the title compound (0.85 g, 47%): 1H NMR (300 MHz, CDCl3) δ 7.55 (d, 1H), 7.44-7.30 (m, 5H), 6.69 (dd, 1H), 6.54 (d, 1H), 5.10 (s, 2H), 1.43 (s, 6H); MS (ES+) m/z 269.5 (M+1).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]2[C:13](=O)[CH2:14][O:15][C:11]=2[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:22].CN([CH:26]=[O:27])C>>[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]2[C:26](=[O:27])[C:14]([CH3:13])([CH3:22])[O:15][C:11]=2[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
0.59 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.46 mL
Type
reactant
Smiles
IC
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (50.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C(C(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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